molecular formula C13H14O5 B14266352 (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate CAS No. 167502-21-8

(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate

Cat. No.: B14266352
CAS No.: 167502-21-8
M. Wt: 250.25 g/mol
InChI Key: RAIQARMGAWPEDE-UHFFFAOYSA-N
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Description

(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate is an organic compound that belongs to the class of benzodioxins This compound is characterized by its unique structure, which includes a benzodioxin ring system substituted with acetyl and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol with an appropriate dihalide under basic conditions to form the benzodioxin ring.

    Acetylation: The benzodioxin ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Esterification: The final step involves the esterification of the acetylated benzodioxin with acetic acid or acetic anhydride in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetyl and acetate groups can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The benzodioxin ring system may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl benzoate
  • (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl propionate

Uniqueness

Compared to similar compounds, (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. The presence of the acetate group may also affect its solubility and stability under different conditions.

Properties

CAS No.

167502-21-8

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

(6-acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate

InChI

InChI=1S/C13H14O5/c1-8(14)10-3-4-12-13(5-10)17-7-11(18-12)6-16-9(2)15/h3-5,11H,6-7H2,1-2H3

InChI Key

RAIQARMGAWPEDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(CO2)COC(=O)C

Origin of Product

United States

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